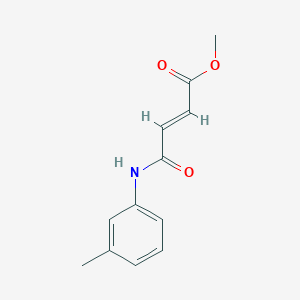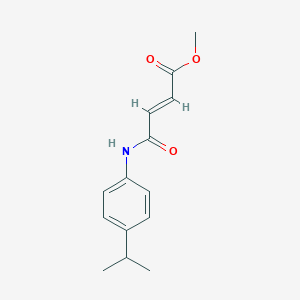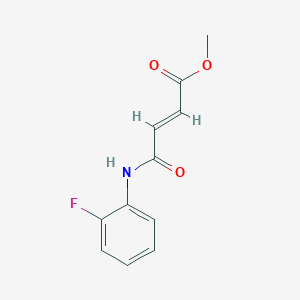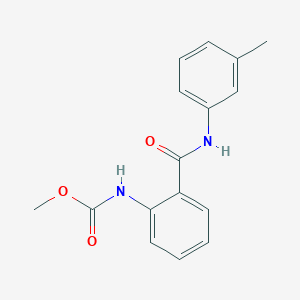![molecular formula C20H27N3O3 B281973 6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281973.png)
6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexene carboxylic acid derivatives. It is commonly known as Eribulin and is used for the treatment of metastatic breast cancer. Eribulin is a synthetic analog of Halichondrin B, which is a natural product derived from marine sponges. The synthesis of Eribulin involves a complex series of chemical reactions, and it is a challenging process.
作用機序
Eribulin works by inhibiting the growth of cancer cells by disrupting the microtubule dynamics. Microtubules are essential for the division of cells, and Eribulin binds to the microtubules, preventing their depolymerization. This leads to the formation of stable microtubules, which results in the inhibition of cell division and the induction of cell death.
Biochemical and Physiological Effects:
Eribulin has been found to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, which is essential for the spread of cancer. Eribulin has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, Eribulin has been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
実験室実験の利点と制限
Eribulin has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its anti-cancer properties, which makes it a valuable compound for cancer research. Additionally, Eribulin has been found to have a low toxicity profile, which means that it can be used in in vitro and in vivo experiments without causing significant harm to cells or animals. However, one of the limitations of Eribulin is that it is a challenging compound to synthesize, which limits its availability for lab experiments.
将来の方向性
There are several future directions for the research on Eribulin. One of the directions is to study its effectiveness against other types of cancer, such as pancreatic cancer and prostate cancer. Additionally, the mechanism of action of Eribulin needs to be further studied to understand how it inhibits the growth of cancer cells. Another direction is to explore the potential of Eribulin as a combination therapy with other anti-cancer drugs. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of Eribulin, which will make it more widely available for research and clinical use.
合成法
The synthesis of Eribulin involves a 53-step process, which makes it a challenging compound to synthesize. The first step in the synthesis process involves the preparation of the cyclohexene ring, which is achieved by a Diels-Alder reaction. The next step involves the introduction of the amino group, which is achieved by a reductive amination reaction. The final step involves the introduction of the carbamate group, which is achieved by a coupling reaction. The synthesis of Eribulin is a time-consuming and expensive process, which limits its availability.
科学的研究の応用
Eribulin has been extensively studied for its anti-cancer properties. It has been found to be effective against a wide range of cancers, including breast cancer, ovarian cancer, and non-small cell lung cancer. Eribulin works by inhibiting the growth of cancer cells and inducing cell death. It has also been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
特性
分子式 |
C20H27N3O3 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
6-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H27N3O3/c1-2-22-11-13-23(14-12-22)16-9-7-15(8-10-16)21-19(24)17-5-3-4-6-18(17)20(25)26/h3-4,7-10,17-18H,2,5-6,11-14H2,1H3,(H,21,24)(H,25,26) |
InChIキー |
CEUNXDNUAJALSF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
正規SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)




![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)

![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)